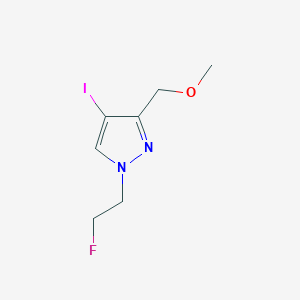

1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FIN2O/c1-12-5-7-6(9)4-11(10-7)3-2-8/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKURXHBDPCWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1I)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with a pyrazole precursor and introduce the fluoroethyl, iodo, and methoxymethyl groups through a series of substitution and addition reactions. For example, the fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide, while the iodo group can be added through iodination reactions using iodine or iodinating agents. The methoxymethyl group can be introduced using methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The fluoroethyl, iodo, and methoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium iodide (NaI) for halogen exchange and methoxymethyl chloride for introducing methoxymethyl groups are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the iodo and methoxymethyl groups can modulate its chemical reactivity and stability. These interactions can influence various biological pathways and processes, making the compound useful for studying and modulating specific biochemical functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Findings:

Substituent Effects on Reactivity and Solubility :

- The methoxymethyl group in the target compound offers a balance between steric bulk and polarity, contrasting with the isopropoxymethyl analog, which may hinder solubility .

- Iodo vs. Boronate : The 4-iodo substituent enables halogen bonding and radiolabeling, whereas the boronate group (in CAS 1049730-39-3) facilitates cross-coupling reactions .

Biological Activity :

- Fluorinated pyrazoles like FE@SNAP demonstrate enhanced pharmacokinetics due to the 2-fluoroethyl group, a trait shared with the target compound .

- Simpler analogs (e.g., 1-(4-methoxyphenyl)-1H-pyrazole) lack the halogenation and fluoroalkyl chains critical for receptor targeting .

Synthetic Challenges :

- The target compound’s discontinuation may relate to difficulties in introducing multiple halogenated/alkoxy groups. highlights Ru-catalyzed C–H activation as a viable route for analogous pyrazole arylation .

Biological Activity

1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₉H₈F I N₃ O

- Molecular Weight : 292.08 g/mol

Structural Features

- Pyrazole Ring : The core structure is a five-membered aromatic ring containing two nitrogen atoms.

- Substituents : The presence of a fluoroethyl group and an iodo group enhances its reactivity and biological activity.

Overview of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their biological activities. Recent reviews indicate that these compounds exhibit a broad spectrum of pharmacological effects, including:

- Anti-inflammatory : Compounds like celecoxib have demonstrated significant anti-inflammatory properties .

- Anticancer : Certain pyrazoles act as inhibitors of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 15 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Inhibition of EGFR signaling pathway |

These findings suggest that the compound may disrupt critical pathways involved in cancer cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown anti-inflammatory effects in preclinical models. Key findings include:

- Reduction of Pro-inflammatory Cytokines : Studies indicated a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound.

- Mechanism : The anti-inflammatory effect is believed to be mediated through the inhibition of NF-kB signaling pathways.

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Synergistic Effects with Other Drugs

Combination therapy using this pyrazole derivative alongside conventional chemotherapeutics (e.g., doxorubicin) showed enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

- Fluoroethylation : Substitution at the N1 position using 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Methoxymethyl Introduction : Alkylation at C3 via Mitsunobu reaction (e.g., using methoxymethanol, DIAD, and PPh₃) or nucleophilic substitution .

- Iodination : Electrophilic iodination at C4 using N-iodosuccinimide (NIS) in acetic acid or iodine monochloride (ICl) in dichloromethane .

- Optimization : Control reaction temperature (0–25°C for iodination), solvent polarity (polar aprotic solvents enhance substitution rates), and stoichiometry (1.2–1.5 equivalents of iodinating agent) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; fluoroethyl protons split into multiplets) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~ 313.0 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve regiochemistry of substituents and bond angles (critical for validating synthetic accuracy) .

- Elemental Analysis : Verify purity (>95%) and absence of halogen impurities .

Q. How do the electron-withdrawing (iodo, fluoroethyl) and electron-donating (methoxymethyl) groups influence reactivity?

- Methodological Answer :

- Iodo Group : Enhances electrophilicity at C4, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Fluoroethyl Group : Increases metabolic stability and lipophilicity, impacting solubility (logP ~2.1 predicted) .

- Methoxymethyl Group : Stabilizes adjacent charges via inductive effects, altering acidity/basicity of the pyrazole ring .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

- Methodological Answer :

- Directing Effects : Use bulky directing groups (e.g., methoxymethyl at C3) to sterically hinder undesired iodination sites .

- Computational Modeling : Employ DFT calculations to predict reactive sites based on frontier molecular orbitals (e.g., HOMO localization at C4) .

- Alternative Reagents : Replace NIS with iodine/AgOTf systems to improve selectivity under milder conditions .

Q. What computational tools are recommended for predicting biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with targets like kinases or GPCRs (leverage SMILES: C1=NNC(=C1I)COC)CCOF) .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .

- Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO mixtures) to assess stability under physiological conditions .

Q. How should researchers design assays to evaluate its potential as a kinase inhibitor?

- Methodological Answer :

- Target Selection : Prioritize kinases with cysteine-rich ATP-binding pockets (e.g., JAK2, EGFR) due to iodine’s electrophilic reactivity .

- Assay Protocol :

- In Vitro Kinase Assay : Use ADP-Glo™ kit to measure inhibition (IC₅₀ determination) .

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .

- Counter-Screens : Test against off-target kinases (e.g., CDK2, VEGFR2) to assess specificity .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Methodological Answer :

- Yield Discrepancies : Re-evaluate purification methods (e.g., switch from silica gel to reverse-phase HPLC for polar byproducts) .

- Biological Variability : Standardize assay conditions (e.g., serum concentration, passage number of cell lines) .

- Structural Confirmation : Re-characterize disputed batches via 2D NMR (e.g., NOESY to confirm regiochemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.